molecular formula C9H13NO3S B8722074 N-ethoxy-4-methyl-benzenesulfonamide

N-ethoxy-4-methyl-benzenesulfonamide

Cat. No.: B8722074
M. Wt: 215.27 g/mol
InChI Key: GWKHTOKEYIPTGO-UHFFFAOYSA-N
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Description

N-Ethoxy-4-methyl-benzenesulfonamide is a sulfonamide derivative characterized by an ethoxy (-OCH₂CH₃) group attached to the sulfonamide nitrogen and a methyl (-CH₃) group at the para position of the benzene ring. Sulfonamides are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-ethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-13-10-14(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3

InChI Key

GWKHTOKEYIPTGO-UHFFFAOYSA-N

Canonical SMILES

CCONS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among sulfonamides arise from substituents on the nitrogen atom and the benzene ring. Below is a comparative table of N-ethoxy-4-methyl-benzenesulfonamide and related compounds:

Compound Name Substituent on N Benzene Ring Substituent Molecular Weight (g/mol) Notable Properties/Applications
This compound Ethoxy 4-methyl 229.28 (estimated) Potential intermediate in drug synthesis
4-Ethoxy-N-(2-thienylmethyl)benzenesulfonamide 2-thienylmethyl 4-ethoxy 297.39 Thiophene moiety may enhance π-π interactions in catalysis
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Benzyl, ethyl 4-methyl 327.43 (calculated) Bulky substituents reduce solubility in polar solvents
N-Hydroxy-4-methylbenzenesulfonamide Hydroxy 4-methyl 187.21 Increased polarity; used in oxidative reactions
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl None 277.31 (calculated) Methoxy group enhances electron-donating effects

Physicochemical Properties

  • Solubility : The ethoxy group in this compound likely imparts moderate polarity, balancing solubility in both aqueous and organic phases. In contrast, N-hydroxy-4-methyl-benzenesulfonamide exhibits higher hydrophilicity due to the -OH group , while N-benzyl-N-ethyl derivatives show reduced water solubility due to bulky alkyl/aryl groups .
  • Spectroscopic Data :
    • NMR : For analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, ¹H NMR chemical shifts for methyl groups typically appear at δ 2.4–2.6 ppm, while ethoxy protons resonate near δ 1.3–1.5 (CH₃) and δ 3.7–4.0 (CH₂) .
    • IR : Sulfonamide S=O stretches are observed at ~1150–1300 cm⁻¹, with variations depending on substituents .

Crystallographic and Computational Insights

  • Structural Analysis: Single-crystal X-ray studies of N-benzyl-N-ethyl-4-methylbenzenesulfonamide () reveal non-planar conformations due to steric hindrance from substituents. Similar analyses for the ethoxy variant could clarify its packing efficiency and intermolecular interactions.
  • Software Tools : Programs like SHELX and ORTEP-3 are critical for refining crystal structures and visualizing molecular geometries.

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